molecular formula C15H17FN4O2 B2878937 (4-(2-Fluoroethyl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone CAS No. 2034561-68-5

(4-(2-Fluoroethyl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone

Cat. No. B2878937
CAS RN: 2034561-68-5
M. Wt: 304.325
InChI Key: FFJXXFZOBNBWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(2-Fluoroethyl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone, also known as FLPIM, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of isoxazoles and is used in various studies to understand its mechanism of action and its effects on biochemical and physiological processes.

Scientific Research Applications

Antiproliferative Activity

A study on a structurally similar compound, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, revealed its synthesis and evaluation for antiproliferative activity. The compound's structure was characterized using various spectroscopy techniques and confirmed by X-ray diffraction, highlighting its potential in drug discovery processes due to the stabilization by inter and intra-molecular hydrogen bonds (Benaka Prasad et al., 2018).

Anticonvulsant Agents

Research on derivatives of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone as sodium channel blockers and anticonvulsant agents found that specific derivatives exhibited potent anticonvulsant activities, suggesting a promising avenue for the development of new anticonvulsant drugs (Malik & Khan, 2014).

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of new pyridine derivatives, including compounds similar to "(4-(2-Fluoroethyl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone", demonstrated variable and modest activity against bacteria and fungi. This suggests its potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Receptor Agonist Potential

The compound's structural relatives have been investigated for their agonistic activity at 5-HT1A receptors, indicating potential applications in treating neuropathic pain and depression. These studies highlight the compound's promising pharmacological profile in modulating receptor activity to achieve therapeutic effects (Vacher et al., 1999).

properties

IUPAC Name

[4-(2-fluoroethyl)piperazin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2/c16-3-5-19-6-8-20(9-7-19)15(21)13-10-14(22-18-13)12-2-1-4-17-11-12/h1-2,4,10-11H,3,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJXXFZOBNBWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCF)C(=O)C2=NOC(=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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